molecular formula C9H5BrF3NO2 B12874071 2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12874071
M. Wt: 296.04 g/mol
InChI Key: JBQJBKMIZDTWGA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H5BrF3NO2 It is a derivative of benzoxazole, featuring both bromomethyl and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate brominated and trifluoromethoxylated precursors. One common method includes the reaction of 2-aminophenol with bromomethyl and trifluoromethoxy-substituted benzaldehydes under acidic conditions to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as samarium triflate or copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, dehalogenated derivatives, and various cyclized heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C9H5BrF3NO2

Molecular Weight

296.04 g/mol

IUPAC Name

2-(bromomethyl)-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H5BrF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2

InChI Key

JBQJBKMIZDTWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CBr

Origin of Product

United States

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